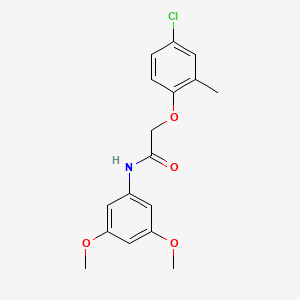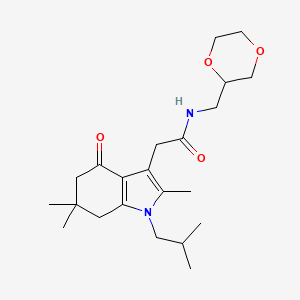
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as MPP and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are important enzymes involved in cell signaling pathways. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties, making it a promising compound for further research. However, one limitation is that it may have off-target effects, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research related to 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future research directions make it a promising compound for further investigation. However, further research is needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperidine. The resulting compound is then reduced to form 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol, which is then reacted with hydrochloric acid to form the dihydrochloride salt.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, antiviral, and antifungal properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.2ClH/c1-22-16-8-5-14(6-9-16)18-17(21)10-7-15(19-18)13-20-11-3-2-4-12-20;;/h5-10,21H,2-4,11-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYMFHJOGQQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=N2)CN3CCCCC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![N~1~-2-biphenylyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)
![[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)
![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)
